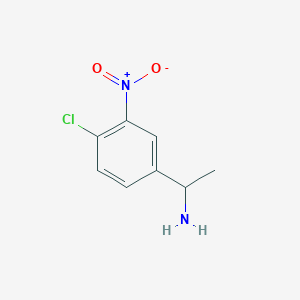

1-(4-Chloro-3-nitrophenyl)ethanamine

Description

Overview of Halogenated and Nitro-Substituted Aromatic Amines in Advanced Chemical Synthesis

The incorporation of halogen and nitro groups onto an aromatic ring provides chemists with powerful tools for synthetic strategy. Halogens, such as the chloro group in 1-(4-chloro-3-nitrophenyl)ethanamine, are valuable for several reasons. They modify the electronic nature of the aromatic ring and can act as directing groups in electrophilic aromatic substitution reactions. Furthermore, they can serve as leaving groups in nucleophilic aromatic substitution or participate in a wide variety of metal-catalyzed cross-coupling reactions.

The nitro group is one of the most potent electron-withdrawing groups, which significantly influences the reactivity of the aromatic ring. A key feature of the nitro group is its ability to be readily reduced to a primary amino group (an aniline (B41778) derivative). This transformation is fundamental in many synthetic pathways, as it introduces a versatile nucleophilic center, paving the way for the synthesis of a diverse range of compounds, including azo dyes, pharmaceuticals, and polymers. nih.gov The presence of both a chloro and a nitro substituent on the same aromatic ring, as seen in the target molecule, creates a chemical scaffold with diverse potential for functionalization.

Scope and Research Focus for this compound in Academic Studies

Academic research on this compound primarily focuses on its role as a chiral synthon—a building block used to introduce a specific, functionalized fragment into a larger molecule. The compound itself is not typically the final target but rather a key intermediate. Its value lies in the combination of its functional groups:

The Chiral Center: The ethanamine side chain possesses a stereocenter, making it an ideal starting material for the enantioselective synthesis of chiral drugs and other biologically active molecules.

The Amino Group: Allows for immediate derivatization to form amides, ureas, thioureas, or to undergo alkylation.

The Nitro Group: Can be selectively reduced to an aniline, providing a secondary site for chemical modification, independent of the side-chain amine.

The Chloro Group: Modulates the reactivity of the ring and can be a site for further substitution reactions.

Research has demonstrated the utility of the 4-chloro-3-nitrophenyl scaffold in developing compounds with significant biological activity. For instance, derivatives of 4-chloro-3-nitrophenylthiourea, synthesized from the related 4-chloro-3-nitroaniline (B51477), have shown potent antimicrobial and antitubercular activities. nih.gov This highlights the potential of using this compound to create novel analogues with potentially enhanced or different biological profiles.

Chemical and Physical Properties

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | 1-(4-Chloro-3-nitrophenyl)ethan-1-amine |

| Molecular Formula | C₈H₉ClN₂O₂ |

| Molecular Weight | 200.62 g/mol |

| SMILES String | CC(N)C1=C(C=C(C=C1)Cl)N+[O-] |

| InChI Key | InChIKey=VZYKRNLSQLPJJG-UHFFFAOYSA-N |

The direct synthetic precursor to this amine is the corresponding ketone, 1-(4-chloro-3-nitrophenyl)ethan-1-one, which is a known compound.

Table 2: Properties of the Precursor 1-(4-Chloro-3-nitrophenyl)ethan-1-one

| Property | Value | Source |

|---|---|---|

| CAS Number | 5465-65-6 | matrix-fine-chemicals.com |

| Molecular Formula | C₈H₆ClNO₃ | matrix-fine-chemicals.com |

| Molecular Weight | 199.59 g/mol | matrix-fine-chemicals.com |

| IUPAC Name | 1-(4-chloro-3-nitrophenyl)ethan-1-one | matrix-fine-chemicals.com |

Detailed Research Findings

Synthesis of this compound

The primary and most efficient method for synthesizing this compound is through the reductive amination of its ketone precursor, 1-(4-chloro-3-nitrophenyl)ethan-1-one. wikipedia.org This is a cornerstone reaction in organic chemistry for the formation of amines from carbonyl compounds. wikipedia.orgmasterorganicchemistry.com

The process typically occurs in a one-pot reaction and involves two key steps:

Imine Formation: The ketone reacts with an ammonia (B1221849) source (such as ammonium (B1175870) chloride or aqueous ammonia) under mildly acidic conditions to form an intermediate imine.

Reduction: A reducing agent, added to the same reaction mixture, reduces the newly formed imine to the final amine.

Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the imine in the presence of the starting ketone. masterorganicchemistry.com Catalytic hydrogenation can also be employed. wikipedia.org

For the synthesis of an enantiomerically pure (chiral) amine, asymmetric synthesis methods are employed. This can be achieved using chiral catalysts during the reduction step or by using biocatalysts like transaminases, which can convert a prochiral ketone into a single enantiomer of the amine with high selectivity. nih.govnih.gov

Reactivity and Applications in Organic Synthesis

The synthetic utility of this compound stems from the distinct reactivity of its functional groups, allowing for sequential and selective modifications.

Reactions at the Amino Group: The primary amine of the ethanamine side chain is a potent nucleophile. It can readily undergo acylation with acyl chlorides or anhydrides to form amides, react with isocyanates or isothiocyanates to form ureas and thioureas, or be alkylated to produce secondary and tertiary amines.

Reduction of the Nitro Group: A key transformation is the selective reduction of the aromatic nitro group to an amino group (aniline). This is typically achieved using reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid, or catalytic hydrogenation with catalysts like palladium on carbon (Pd/C). This unmasks a second amino group, transforming the molecule into a diamine derivative, 1-amino-2-chloro-5-(1-aminoethyl)benzene, which is a valuable precursor for synthesizing heterocyclic compounds like benzodiazepines or quinoxalines.

Nucleophilic Aromatic Substitution: The presence of the strongly electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution, potentially allowing for the displacement of the chloro group by strong nucleophiles under specific reaction conditions.

The strategic application of these reactions allows this compound to serve as a versatile intermediate in the synthesis of complex molecules. Its structural framework is particularly relevant in medicinal chemistry for the development of new therapeutic agents, as demonstrated by related compounds showing antimicrobial activity. nih.govmdpi.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H9ClN2O2 |

|---|---|

Molecular Weight |

200.62 g/mol |

IUPAC Name |

1-(4-chloro-3-nitrophenyl)ethanamine |

InChI |

InChI=1S/C8H9ClN2O2/c1-5(10)6-2-3-7(9)8(4-6)11(12)13/h2-5H,10H2,1H3 |

InChI Key |

JWYQDOWSBMEXNH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC(=C(C=C1)Cl)[N+](=O)[O-])N |

Origin of Product |

United States |

Stereochemical Aspects and Chiral Properties of 1 4 Chloro 3 Nitrophenyl Ethanamine

Enantioselective Synthesis Pathways

Enantioselective synthesis, or asymmetric synthesis, aims to create a specific enantiomer directly from achiral or prochiral starting materials, avoiding the 50% theoretical yield limitation of classical resolution. wikipedia.org

Asymmetric catalysis is a powerful strategy for the enantioselective synthesis of chiral amines. For a compound like 1-(4-chloro-3-nitrophenyl)ethanamine, a common approach involves the asymmetric reduction of the corresponding prochiral ketimine, N-(1-(4-chloro-3-nitrophenyl)ethylidene)amine, or the direct reductive amination of 4-chloro-3-nitroacetophenone. This transformation is typically achieved using a chiral catalyst, which is often a transition metal complexed with a chiral ligand.

Catalytic systems based on metals such as rhodium, ruthenium, or iridium, paired with chiral phosphine (B1218219) ligands, have proven effective in the hydrogenation of C=N bonds, delivering chiral amines with high enantiomeric excess (ee). Another prominent method is transfer hydrogenation, which often employs chiral catalysts in the presence of a hydrogen donor like formic acid or isopropanol. The catalyst creates a chiral environment, forcing the addition of hydrogen to occur preferentially on one face of the imine, leading to the desired enantiomer.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org Once the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org

For the synthesis of this compound, a well-established chiral auxiliary approach involves the use of sulfinamides, such as tert-butanesulfinamide. The synthesis begins with the condensation of the chiral sulfinamide with the precursor ketone (4-chloro-3-nitroacetophenone) to form a chiral N-sulfinyl imine. The subsequent addition of a nucleophile, such as a Grignard reagent (e.g., methylmagnesium bromide), to the C=N bond is highly diastereoselective. The stereochemical outcome is directed by the bulky tert-butyl group of the auxiliary, which shields one face of the imine. The final step involves the acidic cleavage of the N-S bond to release the enantiomerically enriched primary amine. tcichemicals.com

| Auxiliary Group | Key Intermediate | Reaction Type | Typical Outcome |

| tert-Butanesulfinamide | Chiral N-sulfinyl imine | Nucleophilic addition (e.g., Grignard) | High diastereoselectivity |

| Oxazolidinones (Evans) | N-acylated oxazolidinone | Aldol or alkylation reactions | Excellent stereocontrol |

| Pseudoephedrine | Pseudoephedrine amide | Asymmetric alkylation | High diastereomeric excess |

Chiral Resolution Techniques for Enantiomeric Separation

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. wikipedia.org This remains a widely used method in both laboratory and industrial settings.

The most common method for resolving racemic amines is through the formation of diastereomeric salts. wikipedia.org This technique involves reacting the racemic amine base with an enantiomerically pure chiral acid, known as a resolving agent. libretexts.org The reaction produces a pair of diastereomeric salts, which, unlike enantiomers, have different physical properties, including solubility. libretexts.org

This difference in solubility allows for their separation by fractional crystallization. gavinpublishers.com One of the diastereomeric salts will preferentially crystallize from a suitable solvent, while the other remains in the mother liquor. After separation by filtration, the pure diastereomeric salt is treated with a base to neutralize the chiral acid, liberating the desired enantiomer of the amine. The success of this method depends heavily on the choice of the resolving agent and the crystallization solvent. wikipedia.org

| Chiral Resolving Agent (Acid) | Typical Solvent(s) | Principle |

| (R,R)-Tartaric Acid | Alcohols (Methanol, Ethanol (B145695), Isopropanol) | Differential solubility of diastereomeric tartrate salts. gavinpublishers.com |

| (S)-Mandelic Acid | Water, Ethanol | Forms salts with varying solubilities. |

| (1S)-(+)-10-Camphorsulfonic Acid | Acetone (B3395972), Ethyl Acetate | Forms crystalline salts, effective for many amines. |

| O,O'-Dibenzoyl-(2R,3R)-tartaric acid | Alcohols, Acetonitrile | Bulky groups can enhance solubility differences. |

Chiral chromatography, particularly high-performance liquid chromatography (HPLC), is a powerful analytical and preparative technique for separating enantiomers. mdpi.com The separation occurs on a chiral stationary phase (CSP), which contains a single enantiomer of a chiral selector immobilized on a solid support (typically silica (B1680970) gel).

As the racemic mixture of this compound passes through the column, the two enantiomers interact differently with the chiral stationary phase, forming transient diastereomeric complexes. These differing interactions lead to different retention times, allowing for their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are particularly versatile and widely used for resolving a broad range of chiral compounds, including primary amines. nih.gov The mobile phase composition, including the use of acidic or basic additives like diethylamine (B46881) (DEA), is often critical for achieving successful separation and good peak shape for amine compounds. mdpi.com

| CSP Type | Common Trade Names | Typical Mobile Phase | Mechanism |

| Polysaccharide-based (Cellulose/Amylose derivatives) | Chiralcel®, Chiralpak®, Lux® | Hexane/Alcohol mixtures, Polar organic, Reversed-phase | Hydrogen bonding, π-π interactions, steric hindrance. researchgate.net |

| Cyclodextrin-based | Cyclobond® | Reversed-phase (Acetonitrile/Water/Buffer) | Inclusion complexation within the chiral cyclodextrin (B1172386) cavity. |

| Crown Ether-based | Crownpak® | Acidic aqueous mobile phases | Complexation between the primary ammonium (B1175870) ion and the chiral crown ether. chromatographyonline.com |

| Pirkle-type (π-acid/π-base) | Bakerbond®, Resolvosil® | Normal-phase (Hexane/Isopropanol) | π-π interactions, dipole-dipole interactions. |

Kinetic resolution is a process that relies on the different reaction rates of two enantiomers with a chiral catalyst or reagent. researchgate.net One enantiomer reacts significantly faster than the other, allowing for the separation of the unreacted, slow-reacting enantiomer from the product formed from the fast-reacting enantiomer. unipd.it

For chiral amines, a common and effective method is enzyme-catalyzed kinetic resolution. Lipases, such as Candida antarctica lipase (B570770) B (CALB), are frequently used to catalyze the acylation of the amine. In the presence of an acyl donor (e.g., an ester like ethyl acetate), the lipase will selectively acylate one enantiomer at a much higher rate. The reaction can be stopped at approximately 50% conversion, yielding a mixture of the unreacted amine (one enantiomer) and the newly formed amide (derived from the other enantiomer). These two compounds, having different functional groups, can then be easily separated by standard methods like extraction or chromatography. A key limitation of classical kinetic resolution is that the maximum theoretical yield for a single enantiomer is 50%. unipd.it

| Method | Catalyst/Reagent | Typical Reaction |

| Enzymatic Acylation | Lipases (e.g., CALB, PPL) | Selective N-acylation of one enantiomer. unipd.it |

| Enzymatic Hydrolysis | Proteases, Amidases | Selective hydrolysis of one enantiomer of a racemic amide derivative. |

| Asymmetric Acylation | Chiral Acyl-Transfer Catalysts | Non-enzymatic selective acylation. |

Stereochemical Purity Assessment and Enantiomeric Excess Determination

The assessment of stereochemical purity and the determination of enantiomeric excess (ee) are critical for the characterization of chiral compounds like this compound. Since the biological and pharmacological activities of enantiomers can differ significantly, precise and reliable analytical methods are required to quantify the composition of an enantiomeric mixture. The primary techniques employed for this purpose are chiral chromatography and Nuclear Magnetic Resonance (NMR) spectroscopy, often involving the use of chiral derivatizing agents.

Chiral Chromatography Techniques

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using Chiral Stationary Phases (CSPs) are powerful and widely used methods for separating enantiomers and determining their relative proportions. phenomenex.comnih.gov The separation is based on the differential transient diastereomeric interactions between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase.

The selection of an appropriate CSP and mobile phase is crucial for achieving successful enantioseparation. sigmaaldrich.com For primary amines such as this compound, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective. nih.govnih.gov Method development typically involves screening various columns and mobile phase compositions to optimize resolution and analysis time. sigmaaldrich.com

Key parameters that are optimized during method development include:

Chiral Stationary Phase (CSP): The choice of CSP is the most critical factor. Polysaccharide-based columns are versatile for separating a wide range of chiral compounds. nih.gov

Mobile Phase: In normal-phase HPLC, mixtures of alkanes (like hexane) and alcohols (like ethanol or isopropanol) are common. chromatographyonline.com For SFC, supercritical carbon dioxide is used as the main mobile phase component, often with an alcohol modifier. chromatographyonline.com

Additives: Small amounts of acidic or basic additives (e.g., trifluoroacetic acid or diethylamine) can be added to the mobile phase to improve peak shape and resolution by minimizing undesirable interactions with the stationary phase. chromatographyonline.com

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Illustrative Data for Chiral Separation of Primary Amines The following table summarizes typical CSPs and conditions used for the separation of chiral primary amines, which are applicable for the analysis of this compound.

| Chiral Stationary Phase (CSP) Type | Common Trade Name | Typical Mobile Phase System | Reference |

|---|---|---|---|

| Cellulose tris(3,5-dimethylphenylcarbamate) | Chiralcel OD / Lux Cellulose-1 | Normal Phase (Hexane/Ethanol) or Polar Organic Mode | nih.govnih.gov |

| Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak AD / Lux Amylose-1 | Normal Phase (Hexane/Isopropanol) or Reversed-Phase | nih.govnih.gov |

| Cellulose tris(3,5-dichlorophenylcarbamate) | Chiralpak IC / Lux i-Cellulose-5 | Normal Phase or Polar Organic Mode (Acetonitrile/Methanol) | nih.gov |

| Cyclofructan-based | Larihc CF6-P | SFC (CO₂/Methanol (B129727) with additives) or Normal Phase | chromatographyonline.com |

NMR Spectroscopy Methods

NMR spectroscopy provides a powerful alternative for determining enantiomeric excess. Since enantiomers are indistinguishable in an achiral solvent, their NMR spectra are identical. To enable differentiation, a chiral auxiliary is used to convert the pair of enantiomers into a pair of diastereomers, which have distinct physical properties and, therefore, different NMR spectra. researchgate.netacs.org

This can be achieved through two main approaches:

Chiral Derivatizing Agents (CDAs): The chiral amine is reacted with an enantiomerically pure CDA to form a covalent bond, resulting in a mixture of diastereomers. nih.gov The differing chemical environments of the nuclei in the diastereomers lead to separate signals in the ¹H, ¹⁹F, or ³¹P NMR spectra. The enantiomeric excess can then be determined by integrating these well-resolved signals. researchgate.netacs.org

Chiral Solvating Agents (CSAs): The analyte forms non-covalent diastereomeric complexes with a CSA. This method is often simpler as it does not require a chemical reaction but may result in smaller differences in chemical shifts.

For primary amines like this compound, a common strategy involves condensation with a chiral aldehyde or reaction with an acid chloride to form imines or amides, respectively. A notable method involves a three-component assembly of a primary amine, 2-formylphenylboronic acid, and an enantiopure diol like BINOL. researchgate.netacs.org This rapidly forms diastereoisomeric iminoboronate esters that exhibit well-resolved signals in the ¹H NMR spectrum, allowing for accurate ee determination. researchgate.net

Illustrative Data for NMR-Based ee Determination The table below lists examples of chiral derivatizing agents used for the analysis of primary amines by NMR spectroscopy.

| Chiral Derivatizing Agent (CDA) | Resulting Diastereomer | Spectroscopic Method | Key Feature | Reference |

|---|---|---|---|---|

| (S)-α-Methoxy-α-trifluoromethylphenylacetyl chloride (Mosher's acid chloride) | Amide | ¹H, ¹⁹F NMR | Classic and widely used CDA. | researchgate.net |

| 2-Formylphenylboronic acid and (S)-BINOL | Iminoboronate ester | ¹H NMR | Three-component system; forms complexes in-situ in the NMR tube. | researchgate.netacs.org |

| 2-Fluorobenzoyl chloride | Amide | ¹⁹F NMR | Requires a chiral recognition agent (e.g., a cobalt complex) to induce separation of signals. | acs.org |

| ClP(μ-NtBu)₂POBorn | Phosphazane derivative | ³¹P NMR | Inorganic CDA providing sharp signals with distinct chemical shift differences. | nih.gov |

The accuracy of NMR-based methods can be comparable to that of chiral chromatography, with reported absolute errors often within ±2%. acs.orgbohrium.com The choice between chromatographic and spectroscopic methods depends on factors such as sample availability, required precision, and the specific nature of the chiral analyte.

Reactivity Profiles and Transformational Chemistry of 1 4 Chloro 3 Nitrophenyl Ethanamine

Reactions Involving the Amine Functionality

The primary amine group in 1-(4-chloro-3-nitrophenyl)ethanamine is a key site for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. These reactions include acylation to form amides, condensation with carbonyl compounds to yield Schiff bases, and the formation of urea (B33335) and thiourea (B124793) derivatives.

Derivatization: Acylation and Amide Formation

The primary amine of this compound readily undergoes acylation with various acylating agents, such as acid chlorides and anhydrides, to form stable amide derivatives. This reaction is a fundamental transformation in organic synthesis, often utilized to protect the amine group or to introduce new functional moieties into the molecule. nih.gov

A common method for acylation involves the reaction of the amine with an acid anhydride (B1165640), like acetic anhydride, often in the presence of a base or under neutral, solvent-free conditions. organic-chemistry.orguctm.edu For instance, the reaction with maleic anhydride in toluene (B28343) leads to the formation of the corresponding maleamic acid. nih.govnih.gov The general scheme for the acylation of this compound is presented below.

Table 1: Representative Acylation Reactions of Primary Amines

| Acylating Agent | Product Type | General Conditions | Typical Yield |

|---|---|---|---|

| Acetic Anhydride | N-Acetyl Amide | Room temperature, neat or in a solvent | Good to Excellent |

| Benzoyl Chloride | N-Benzoyl Amide | Schotten-Baumann conditions (base, e.g., pyridine (B92270) or NaOH) | Good |

Data compiled from general chemical principles and analogous reactions described in the literature.

One specific example from the literature is the synthesis of N-(4-Chloro-3-nitrophenyl)maleamic acid, formed by reacting 4-chloro-3-nitroaniline (B51477) with maleic anhydride. The reaction proceeds by treating a toluene solution of maleic anhydride with 4-chloro-3-nitroaniline, also in toluene, with constant stirring. The reaction mixture is typically stirred for about 30 minutes and then allowed to sit for an additional 30 minutes at room temperature to ensure completion. The resulting solid product is then filtered and purified. nih.gov

Condensation Reactions and Schiff Base Formation

The primary amine functionality allows this compound to undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. chemicalbook.com This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. escholarship.org

The formation of Schiff bases is a reversible reaction, and the equilibrium can be driven towards the product by removing water from the reaction mixture. escholarship.org These reactions are fundamental in the synthesis of various heterocyclic compounds and are important in medicinal chemistry. The general reaction is as follows:

Table 2: Schiff Base Formation with Various Carbonyl Compounds

| Carbonyl Compound | Product Type | General Conditions |

|---|---|---|

| Substituted Benzaldehydes | N-Benzylidene Imine | Reflux in ethanol (B145695) with a catalytic amount of acid (e.g., acetic acid) |

| Acetone (B3395972) | N-Propylidene Imine | Reflux in a suitable solvent with a dehydrating agent |

This table is based on established chemical reactions for primary amines.

For example, Schiff bases are commonly prepared by refluxing a mixture of the primary amine and the carbonyl compound (in a 1:1 molar ratio) in a solvent like ethanol, often with the addition of a few drops of glacial acetic acid as a catalyst. chemicalbook.com The resulting Schiff base often precipitates from the solution upon cooling.

Formation of Thiourea and Urea Derivatives

The amine group of this compound can react with isothiocyanates and isocyanates to yield thiourea and urea derivatives, respectively. These reactions are typically straightforward nucleophilic additions and proceed with high yields.

Thiourea derivatives are formed by the reaction of the amine with an appropriate isothiocyanate. This reaction is often carried out by stirring the reactants in a suitable solvent like dichloromethane (B109758) or tert-butanol (B103910) at room temperature or under reflux. google.com Urea derivatives are synthesized in a similar manner, by reacting the amine with an isocyanate. The reaction of amines with phosgene (B1210022) or its equivalents is a traditional method for generating isocyanate intermediates in situ, which then react with another amine molecule. chemicalbook.com

Table 3: Synthesis of Thiourea and Urea Derivatives

| Reagent | Product Type | General Reaction Conditions |

|---|---|---|

| Phenyl isothiocyanate | N-Phenyl, N'-[1-(4-chloro-3-nitrophenyl)ethyl]thiourea | Dichloromethane, room temperature |

Information derived from general synthesis protocols for thiourea and urea derivatives.

Transformations at the Nitro Group

The nitro group on the aromatic ring is a strong electron-withdrawing group, which significantly influences the reactivity of the molecule. It can be reduced to various other functional groups or can activate the aromatic ring for nucleophilic substitution.

Reduction of the Nitro Group to Amino or Other Functionalities

The reduction of the aromatic nitro group to a primary amine is a common and important transformation. This can be achieved using a variety of reducing agents and conditions. The resulting amino group can then participate in a wide range of further chemical reactions.

Common methods for nitro group reduction include catalytic hydrogenation and the use of metals in acidic media. rsc.org

Catalytic Transfer Hydrogenation : This method often employs a hydrogen donor like ammonium (B1175870) formate (B1220265) in the presence of a catalyst such as palladium on carbon (Pd/C). nih.govmdma.chutrgv.edu This reaction is typically carried out in a solvent like methanol (B129727) and is known for its mild conditions and high yields. nih.govgoogle.com However, care must be taken as some conditions can also lead to the reduction of other functional groups, such as halogens. mdma.chnih.gov

Metal/Acid Reduction : A classic method for nitro group reduction is the use of a metal, such as iron, zinc, or tin(II) chloride, in the presence of an acid like hydrochloric acid or acetic acid. google.comsemanticscholar.org The reaction of nitroarenes with iron powder and acetic acid is a well-established and efficient method. semanticscholar.org

Table 4: Common Methods for Nitro Group Reduction

| Reagent/Catalyst | Hydrogen Source | Typical Conditions | Selectivity |

|---|---|---|---|

| Pd/C | Ammonium Formate | Methanol, Room Temperature to Reflux | High, but can affect aryl halides |

| Iron Powder | Acetic Acid | 70-80 °C | Generally high for nitro group |

This table summarizes common and established reduction methods from the literature.

Nucleophilic Aromatic Substitution Activated by the Nitro Group

The strongly electron-withdrawing nitro group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). Specifically, it activates the positions ortho and para to itself for the displacement of a suitable leaving group, in this case, the chlorine atom. libretexts.org The chlorine atom in this compound is ortho to the nitro group, making it susceptible to substitution by strong nucleophiles.

The mechanism of SNAr involves a two-step addition-elimination process. The nucleophile first attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The negative charge in this intermediate is delocalized onto the nitro group, which stabilizes it. In the second step, the leaving group (chloride ion) is eliminated, and the aromaticity of the ring is restored.

Common nucleophiles for this reaction include alkoxides (e.g., sodium methoxide), amines (e.g., piperidine), and hydroxide (B78521) ions. umich.eduquizlet.comstackexchange.com The reaction of 1-chloro-2,4-dinitrobenzene (B32670) with amines like n-butylamine or piperidine (B6355638) has been studied, demonstrating the feasibility of such substitutions. umich.edu

Table 5: Nucleophilic Aromatic Substitution on Activated Aryl Halides

| Nucleophile | Product Type | General Conditions |

|---|---|---|

| Sodium Methoxide (NaOMe) | 4-Methoxy-3-nitrophenyl derivative | Methanol, Reflux |

| Piperidine | 4-(Piperidin-1-yl)-3-nitrophenyl derivative | Heating in a suitable solvent |

Based on established principles and reactions of analogous nitro-activated aryl chlorides.

Reactivity of the Aryl Halide Moiety

The chloro-substituted aromatic ring is a key site for synthetic modification. The reactivity of the C-Cl bond is significantly influenced by the presence of the ortho-nitro group, which activates the ring for certain transformations while influencing the conditions required for others.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. nih.govnih.gov While aryl chlorides are generally less reactive than the corresponding bromides or iodides, advancements in catalyst design, particularly the development of electron-rich, bulky phosphine (B1218219) ligands, have enabled their efficient use as coupling partners. wikipedia.orgrsc.org

The Suzuki-Miyaura coupling facilitates the formation of a C-C bond between the aryl chloride and an organoboron species, such as a boronic acid or ester. wikipedia.org This reaction is widely used to synthesize biaryl compounds. wikipedia.orgnih.gov For a substrate like this compound, the reaction would involve the palladium-catalyzed coupling of the C-Cl bond with a suitable organoboron reagent. The general mechanism involves three key steps: oxidative addition of the aryl chloride to a Pd(0) complex, transmetalation with the organoboron reagent (activated by a base), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org

The Buchwald-Hartwig amination is a complementary palladium-catalyzed reaction for forming C-N bonds by coupling an aryl halide with an amine in the presence of a base. wikipedia.orgacsgcipr.orgorganic-chemistry.org This reaction provides a direct route to synthesize more complex aniline (B41778) derivatives. nih.gov The catalytic cycle is similar to that of the Suzuki coupling, with the key difference being the coupling partner. libretexts.org Given that the substrate already contains a primary amine, selective protection might be necessary before subjecting it to a Buchwald-Hartwig reaction with a different amine to avoid self-coupling or diarylation. nih.gov

The successful execution of these couplings with the less reactive aryl chloride in this compound often requires specific catalytic systems. Modern catalysts, including those with ligands like X-Phos or SPhos, in combination with palladium sources like Pd(OAc)₂ or Pd₂(dba)₃, are frequently employed to achieve high yields under relatively mild conditions. wikipedia.orgbeilstein-journals.org

| Reaction Type | Typical Catalyst/Ligand System | Base | Solvent | Potential Product from this compound |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(OAc)₂ or Pd₂(dba)₃ with ligands such as SPhos, XPhos, or CataCXium A | K₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, THF (often with water) | 1-(4-Aryl-3-nitrophenyl)ethanamine |

| Buchwald-Hartwig Amination | Pd(OAc)₂ or Pd₂(dba)₃ with ligands such as BINAP, Xantphos, or Josiphos-type ligands | NaOtBu, KOtBu, Cs₂CO₃ | Toluene, Dioxane | 1-(4-Alkyl/Arylamino-3-nitrophenyl)ethanamine |

The chloro group of this compound is highly susceptible to nucleophilic aromatic substitution (SNAr). This enhanced reactivity is a direct consequence of the powerful electron-withdrawing nitro group positioned ortho to the chlorine atom. libretexts.org

The SNAr mechanism proceeds via a two-step addition-elimination pathway. libretexts.org In the first step, a nucleophile attacks the carbon atom bearing the chloro group, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com The negative charge of this intermediate is delocalized onto the nitro group, which significantly stabilizes it and lowers the activation energy for its formation. libretexts.org In the second step, the leaving group (chloride ion) is eliminated, restoring the aromaticity of the ring and yielding the substituted product. libretexts.org

This reaction pathway allows for the displacement of the chloro group by a wide array of nucleophiles. nih.gov The presence of the free amino group on the ethanamine side chain means that intramolecular reactions or reactions with the solvent or base must be considered and potentially controlled, for example, through pH adjustment or protection of the amino group.

| Nucleophile | Reagent Example | Product Class |

|---|---|---|

| Hydroxide | NaOH, KOH | Phenol derivative |

| Alkoxide | NaOCH₃, NaOEt | Aryl ether derivative |

| Amine | R-NH₂, R₂NH | N-substituted aniline derivative |

| Thiolate | NaSR | Thioether derivative |

| Azide (B81097) | NaN₃ | Aryl azide derivative |

Cycloaddition and Heterocyclic Annulation Reactions

This compound serves as a valuable precursor for the synthesis of various heterocyclic structures through cycloaddition and annulation reactions. These reactions typically involve the transformation of the existing functional groups to facilitate ring formation.

One common strategy involves the reductive cyclization of the nitro group. The reduction of the nitro group to an amino group, often achieved through catalytic hydrogenation (e.g., using Pd/C and H₂) or with reducing agents like tin(II) chloride, yields the corresponding 1-(3,4-diaminophenyl)ethanamine derivative. This ortho-diamine is a classic building block for the synthesis of benzimidazoles, quinoxalines, and other fused heterocycles. For example, condensation with a carboxylic acid or its equivalent yields a 2-substituted benzimidazole, while reaction with a 1,2-dicarbonyl compound like glyoxal (B1671930) affords a quinoxaline.

Furthermore, the primary amine of the ethanamine side chain can participate directly in annulation reactions. For instance, in the Skraup or Doebner-von Miller synthesis of quinolines, an aniline is heated with glycerol, an oxidizing agent, and sulfuric acid. While the substitution pattern of the starting material would direct the cyclization, it provides a pathway to fused heterocyclic systems.

While direct cycloaddition reactions involving the intact molecule are less common, its derivatives can be employed in such transformations. For example, the amino group could be diazotized and subsequently used in reactions, or the nitro group could be transformed to participate in [3+2] cycloadditions, a reaction class more typical for nitroalkenes. chim.itresearchgate.net The versatility of the functional groups present in this compound allows for its incorporation into a wide range of heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science.

Computational and Theoretical Investigations on 1 4 Chloro 3 Nitrophenyl Ethanamine

Quantum Chemical Calculations of Molecular Structure and Electronic Properties (e.g., DFT studies)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. DFT calculations can be employed to determine the optimized geometry of 1-(4-chloro-3-nitrophenyl)ethanamine, providing insights into bond lengths, bond angles, and dihedral angles. These calculations are crucial for understanding the molecule's three-dimensional structure.

Electronic properties such as the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential (MEP) can also be elucidated through DFT. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity. The MEP map reveals the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is vital for predicting how the molecule will interact with other chemical species.

For instance, in related nitroaromatic compounds, the nitro group is a strong electron-withdrawing group, which significantly influences the electronic properties of the molecule. This effect would be expected to create a significant dipole moment in this compound.

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations

| Parameter | Predicted Value |

| C-Cl Bond Length | ~1.74 Å |

| C-N (Nitro) Bond Length | ~1.47 Å |

| C-N (Amine) Bond Length | ~1.40 Å |

| C-C (Aromatic) Bond Lengths | ~1.39 - 1.41 Å |

| C-H (Aliphatic) Bond Lengths | ~1.10 Å |

| C-C-C (Ring) Bond Angles | ~118° - 121° |

| O-N-O (Nitro) Bond Angle | ~124° |

Note: These are estimated values based on typical DFT calculations for similar organic molecules and are presented for illustrative purposes.

Elucidation of Reaction Mechanisms through Computational Modeling

Computational modeling is an invaluable tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the activation energies required for the reaction to proceed. This information is critical for understanding reaction kinetics and for optimizing reaction conditions.

For example, the reduction of the nitro group to an amine is a common transformation for compounds of this class. Computational studies can model the step-by-step process of this reduction, whether through catalytic hydrogenation or with chemical reducing agents. These models can help to explain the regioselectivity and stereoselectivity of such reactions. Similarly, nucleophilic substitution of the chlorine atom can be modeled to predict the feasibility and outcome of reactions with various nucleophiles.

Prediction of Spectroscopic Characteristics via Theoretical Methods

Theoretical methods can be used to predict the spectroscopic signatures of this compound, which can then be compared with experimental data for structural confirmation. nih.gov Key spectroscopic techniques that can be modeled include:

Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies of the molecule, corresponding to the stretching and bending of its bonds. mdpi.com These predicted frequencies can be correlated with the peaks in an experimental IR spectrum to identify the functional groups present in the molecule. For example, characteristic vibrational modes for the N-H, C-H, C=C (aromatic), and N-O (nitro) bonds can be calculated.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.gov These theoretical chemical shifts are instrumental in assigning the signals in experimental NMR spectra to specific atoms within the molecule. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, which correspond to the absorption of light in the ultraviolet and visible regions. This allows for the prediction of the λmax values, providing insight into the molecule's electronic structure and conjugation.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Feature | Approximate Wavenumber/Chemical Shift |

| IR Spectroscopy | N-H Stretch | ~3300-3400 cm⁻¹ |

| C-H (Aromatic) Stretch | ~3000-3100 cm⁻¹ | |

| C-H (Aliphatic) Stretch | ~2850-2950 cm⁻¹ | |

| C=C (Aromatic) Stretch | ~1450-1600 cm⁻¹ | |

| N-O (Nitro) Asymmetric Stretch | ~1520-1560 cm⁻¹ | |

| N-O (Nitro) Symmetric Stretch | ~1340-1380 cm⁻¹ | |

| ¹H NMR Spectroscopy | Aromatic Protons | δ ~7.0-8.5 ppm |

| Methine Proton (-CH) | δ ~4.0-4.5 ppm | |

| Methyl Protons (-CH₃) | δ ~1.5-2.0 ppm | |

| Amine Protons (-NH₂) | δ ~1.5-3.0 ppm (variable) | |

| ¹³C NMR Spectroscopy | Aromatic Carbons | δ ~110-150 ppm |

| Methine Carbon (-CH) | δ ~50-60 ppm | |

| Methyl Carbon (-CH₃) | δ ~20-25 ppm |

Note: These are estimated values based on theoretical predictions for analogous compounds and are for illustrative purposes.

Conformational Analysis and Studies of Intermolecular Interactions

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape or conformation. Conformational analysis of this compound can be performed computationally to identify the most stable arrangements of its atoms. This involves rotating the single bonds in the molecule and calculating the energy of each resulting conformer. The lowest energy conformers are the most likely to be populated at room temperature.

Furthermore, computational methods can be used to study the intermolecular interactions that this compound can form. These interactions, such as hydrogen bonding and van der Waals forces, are crucial in determining the molecule's properties in the solid state (crystal packing) and in solution. For instance, the amine group can act as a hydrogen bond donor, while the nitro group and the chlorine atom can act as hydrogen bond acceptors. Understanding these interactions is important for predicting the molecule's solubility, melting point, and boiling point. Hirshfeld surface analysis is a computational tool that can be used to visualize and quantify these intermolecular interactions in a crystal lattice. mdpi.com

Advanced Analytical Characterization of 1 4 Chloro 3 Nitrophenyl Ethanamine and Its Derivatives

High-Resolution Spectroscopic Techniques

Spectroscopic methods provide detailed information about the molecular structure and bonding within a molecule. By analyzing the interaction of electromagnetic radiation with the compound, specific structural features can be determined.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules. researchgate.netspringernature.com It provides information on the chemical environment of individual atoms, their connectivity, and spatial relationships. For 1-(4-Chloro-3-nitrophenyl)ethanamine, ¹H NMR and ¹³C NMR are fundamental for structural confirmation.

In a typical ¹H NMR spectrum of this compound, the protons on the aromatic ring would exhibit distinct chemical shifts and coupling patterns due to the electron-withdrawing effects of the nitro and chloro substituents. The protons of the ethylamine (B1201723) side chain would also show characteristic signals. For instance, the methine proton (CH) adjacent to the amino group and the aromatic ring would appear as a quartet, while the methyl protons (CH₃) would be a doublet.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal, and its chemical shift is indicative of its electronic environment. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), can be employed to establish the connectivity between protons and carbons, thus confirming the complete molecular structure. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 7.5 - 8.2 | m |

| CH (methine) | 4.2 - 4.6 | q |

| NH₂ (amine) | 1.5 - 2.5 (broad) | s |

| CH₃ (methyl) | 1.4 - 1.6 | d |

Note: Predicted values are estimates and can vary based on solvent and experimental conditions.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of key functional groups. The N-H stretching vibrations of the primary amine group are expected to appear in the region of 3300-3500 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) typically produce strong absorptions around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively. The C-Cl stretching vibration is generally observed in the lower wavenumber region, around 600-800 cm⁻¹. researchgate.net Aromatic C-H and C=C stretching vibrations would also be present.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. The symmetric stretching of the nitro group and the vibrations of the aromatic ring are often strong in the Raman spectrum.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Amine (N-H) | Stretching | 3300 - 3500 |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1550 |

| Nitro (NO₂) | Symmetric Stretch | 1300 - 1350 |

| Aromatic (C=C) | Stretching | 1450 - 1600 |

| Chloro (C-Cl) | Stretching | 600 - 800 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

For this compound, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight. The presence of a chlorine atom would be indicated by a characteristic isotopic pattern for the molecular ion, with an M+2 peak approximately one-third the intensity of the M⁺ peak. libretexts.org

The fragmentation pattern provides valuable structural information. Common fragmentation pathways for this molecule could include the loss of a methyl radical (•CH₃) to form a stable benzylic cation, or the cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage). libretexts.org Aromatic nitro compounds can also exhibit characteristic losses of NO₂ (46 Da) or NO (30 Da). miamioh.edu High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion and its fragments, allowing for the determination of the elemental composition.

Chromatographic Methods for Purity and Isomeric Analysis

Chromatographic techniques are essential for separating components of a mixture and assessing the purity of a compound. They are particularly important for distinguishing between isomers.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is well-suited for the analysis of volatile and thermally stable compounds like this compound.

In a GC-MS analysis, the sample is vaporized and separated on a chromatographic column based on its boiling point and affinity for the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and detected. This allows for the identification and quantification of the target compound and any impurities. The retention time from the GC provides a characteristic identifier, while the mass spectrum confirms the identity of the eluted compound. nih.gov This technique is particularly useful for identifying and quantifying isomeric impurities that may be present from the synthesis process.

High-Performance Liquid Chromatography (HPLC) for Quantitative and Qualitative Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds in a liquid mobile phase. pom.go.id It is suitable for a broader range of compounds than GC, including those that are non-volatile or thermally unstable.

For the analysis of this compound, a reversed-phase HPLC method would typically be employed, using a non-polar stationary phase (like C18) and a polar mobile phase. researchgate.netresearchgate.net Detection is often achieved using a UV detector, as the aromatic ring and nitro group are strong chromophores. The retention time of the compound under specific chromatographic conditions is a key parameter for its identification. HPLC is highly effective for determining the purity of the compound and for separating it from its isomers and other related substances. pom.go.id By creating a calibration curve with standards of known concentration, HPLC can be used for accurate quantitative analysis.

Table 3: Comparison of Chromatographic Methods

| Technique | Principle | Analytes | Applications |

| GC-MS | Separation based on volatility and polarity in a gaseous mobile phase, followed by mass detection. | Volatile, thermally stable compounds. | Purity analysis, isomeric separation, identification of volatile impurities. |

| HPLC | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Wide range of compounds, including non-volatile and thermally labile ones. | Purity determination, quantitative analysis, separation of isomers and non-volatile impurities. |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a pivotal analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound. While crystallographic data for this compound is not publicly available, analysis of closely related derivatives containing the 4-chloro-3-nitrophenyl moiety offers significant insights into the expected solid-state characteristics.

Detailed crystallographic studies have been performed on derivatives such as 4-Chloro-3-nitroaniline (B51477), 4-Chloro-3-nitrobenzonitrile, and N-(4-Chloro-3-nitrophenyl)maleamic acid. These analyses reveal key structural features and packing motifs influenced by the substituent groups on the phenyl ring.

A study on N-(4-Chloro-3-nitrophenyl)maleamic acid revealed that the molecule crystallizes in a monoclinic system. A significant feature of its solid-state structure is the pronounced twist of the nitro group out of the plane of the benzene (B151609) ring, with a dihedral angle of 66.9 (3)°. This deviation from planarity is noteworthy. The crystal packing is stabilized by intermolecular N—H⋯O hydrogen bonds, which link the molecules into zigzag chains. nih.gov

The crystal structure of 4-Chloro-3-nitrobenzonitrile was determined to be in the triclinic space group Pī. In this molecule, the chlorine, carbon, and nitrogen atoms are nearly coplanar with the aromatic ring. The crystal structure is stabilized by weak intermolecular C—H⋯O and C—H⋯N hydrogen bonds. nih.gov Additionally, π–π stacking interactions between the benzene rings, with a centroid–centroid distance of 3.912 (3) Å, further contribute to the stability of the crystal lattice. nih.gov

Crystallographic data for 4-Chloro-3-nitroaniline is also available and provides further understanding of the solid-state properties of this class of compounds. nih.gov The arrangement of molecules in the crystal lattice is influenced by the interplay of the chloro, nitro, and amino functional groups, leading to specific intermolecular interactions.

The following tables summarize the crystallographic data for these derivatives, providing a basis for understanding the solid-state behavior of compounds containing the 4-chloro-3-nitrophenyl scaffold.

Crystallographic Data for N-(4-Chloro-3-nitrophenyl)maleamic acid nih.gov

| Parameter | Value |

| Chemical Formula | C₁₀H₇ClN₂O₅ |

| Molecular Weight | 270.63 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 9.7187 (9) Å |

| b | 13.596 (1) Å |

| c | 8.4990 (9) Å |

| α | 90° |

| β | 99.64 (1)° |

| γ | 90° |

| Volume | 1107.16 (18) ų |

| Z | 4 |

| Temperature | 293 K |

Crystallographic Data for 4-Chloro-3-nitrobenzonitrile nih.gov

| Parameter | Value |

| Chemical Formula | C₇H₃ClN₂O₂ |

| Molecular Weight | 182.56 g/mol |

| Crystal System | Triclinic |

| Space Group | Pī |

| a | 7.2260 (14) Å |

| b | 7.7610 (16) Å |

| c | 7.7970 (16) Å |

| α | 110.27 (3)° |

| β | 91.86 (3)° |

| γ | 107.22 (3)° |

| Volume | 387.32 (18) ų |

| Z | 2 |

| Temperature | 294 (2) K |

These crystallographic studies on derivatives underscore the importance of intermolecular forces, such as hydrogen bonding and π–π stacking, in dictating the solid-state architecture of 4-chloro-3-nitrophenyl compounds. The observed structural motifs provide a valuable framework for predicting the crystalline nature of this compound and other related molecules.

Role of 1 4 Chloro 3 Nitrophenyl Ethanamine As a Key Intermediate in Chemical Synthesis

Precursor in the Synthesis of Substituted Thioureas and Ureas

The primary amine group in 1-(4-chloro-3-nitrophenyl)ethanamine serves as a key nucleophilic site for the synthesis of various substituted thioureas and ureas. These classes of compounds are of significant interest due to their wide range of biological activities.

Thioureas: The synthesis of thiourea (B124793) derivatives from this compound can be achieved through its reaction with isothiocyanates. This addition reaction is a common and efficient method for creating unsymmetrical thioureas. The resulting N-(4-chloro-3-nitrophenyl)ethyl-N'-substituted thioureas are investigated for various therapeutic applications. For instance, a series of novel 4-chloro-3-nitrophenylthiourea derivatives were synthesized and showed high antibacterial activity against both standard and hospital strains, with some compounds demonstrating potent effects against Mycobacterium tuberculosis. researchgate.net The general synthetic approach involves the reaction of the primary amine with an appropriate isothiocyanate in a suitable solvent.

Alternative "green chemistry" approaches avoid toxic isothiocyanates by using reagents like carbon disulfide in an aqueous medium. manipal.edunbinno.com In this method, the primary amine reacts with carbon disulfide to form a dithiocarbamate (B8719985) intermediate, which can then react with another amine to yield the unsymmetrical thiourea.

Ureas: Similarly, the amine group readily reacts with isocyanates to form substituted ureas. beilstein-journals.org This reaction is fundamental in the synthesis of diaryl ureas, a class of compounds known for their roles as kinase inhibitors in pharmaceutical applications. wikipedia.org The reaction of this compound with an aryl isocyanate yields a product with a urea (B33335) linkage, incorporating the distinct chloro-nitrophenyl moiety.

Another versatile method involves using activating agents to facilitate the coupling of the amine with a source of carbonyl. Reagents like 4-nitrophenyl-N-benzylcarbamate can be used to introduce the urea functionality in a two-step process involving reaction with the amine followed by deprotection. researchgate.net These synthetic strategies highlight the role of this compound as a foundational element for building complex molecules with potential therapeutic value. google.comacs.org

Table 1: Synthesis of Thiourea and Urea Derivatives This table is interactive. Click on the headers to sort.

| Derivative Class | General Reagents | Key Reaction Type | Potential Applications |

|---|---|---|---|

| Substituted Thioureas | Isothiocyanates, Carbon Disulfide | Nucleophilic Addition | Antimicrobial, Antitubercular researchgate.net |

Building Block for Novel Heterocyclic Systems (e.g., Azetidinones, Oxadiazines, Oxadiazoles)

The reactivity of this compound makes it an excellent precursor for constructing a variety of heterocyclic scaffolds, which form the core of many pharmaceuticals.

Azetidinones: This compound is a key starting material for the synthesis of 2-azetidinones, also known as β-lactams. The synthesis typically involves a [2+2] cycloaddition, famously known as the Staudinger reaction. nih.gov First, the primary amine of this compound is condensed with an aldehyde to form an imine (Schiff base). This imine then undergoes cyclization with chloroacetyl chloride in the presence of a base like triethylamine (B128534) to yield the substituted 3-chloro-azetidin-2-one ring. researchgate.netorganic-chemistry.org The resulting β-lactam derivatives are explored for their potential as antimicrobial and anticancer agents. amanote.comresearchgate.net

Oxadiazines: The synthesis of 1,3,4-oxadiazine derivatives can be achieved through multi-step pathways starting from primary amines. manipal.edu One common route involves the conversion of the amine to an acid hydrazide. The acid hydrazide can then react with carbonyl compounds to undergo cyclization, forming the six-membered oxadiazine ring. researchgate.net This positions this compound as a viable starting point for creating complex oxadiazine structures for agrochemical and pharmaceutical research.

Oxadiazoles: 1,3,4-Oxadiazoles, known for their broad spectrum of biological activities, can also be synthesized using this compound as a precursor. researchgate.netresearchgate.net A common synthetic route involves the conversion of the amine into an acylthiosemicarbazide via reaction with an isothiocyanate, followed by oxidative cyclization. Alternatively, the amine can be used to prepare a corresponding carboxylic acid derivative, which is then converted to an acid hydrazide. This intermediate can be cyclized with various reagents, such as orthoesters or phosphorus oxychloride, to yield the final 2,5-disubstituted 1,3,4-oxadiazole.

Table 2: Heterocyclic Synthesis Pathways This table is interactive. Click on the headers to sort.

| Heterocycle | Key Intermediate | Primary Reaction |

|---|---|---|

| Azetidinone | Imine (Schiff Base) | [2+2] Cycloaddition |

| Oxadiazine | Acid Hydrazide | Condensation/Cyclization |

Chiral Starting Material for Enantiopure Fine Chemicals

This compound possesses a stereogenic center at the carbon atom adjacent to the amino group, meaning it exists as a pair of enantiomers. This chirality is of immense value in the synthesis of enantiopure pharmaceuticals, where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or cause adverse effects.

The racemic mixture of this compound can be separated into its individual (R) and (S) enantiomers through chiral resolution. This process typically involves the formation of diastereomeric salts by reacting the racemic amine with a chiral resolving agent, such as a chiral carboxylic acid. A study on the closely related compound 1-(4-chlorophenyl)ethylamine demonstrated successful resolution using axially chiral binaphthoic acid. The differing solubilities of the resulting diastereomeric salts allow for their separation by fractional crystallization. Once separated, the pure enantiomer of the amine can be recovered by treatment with a base.

These enantiomerically pure amines are highly valuable chiral building blocks. They can be used in asymmetric synthesis to introduce a specific stereochemistry into a target molecule, ensuring the final product is also enantiopure. This is a critical step in the development of modern drugs and other fine chemicals where stereochemical purity is paramount.

Utility in the Development of Advanced Organic Scaffolds in Materials Science

The structural features of this compound also lend themselves to applications in materials science. Nitroaniline derivatives, in general, are recognized as important precursors for dyes, additives, and advanced materials. nbinno.comgoogle.com The presence of the nitro group (an electron-withdrawing group) and the amino group (an electron-donating group) on the same aromatic ring creates a "push-pull" system, which can lead to interesting optical and electronic properties.

This compound can serve as a monomer or a building block for functional polymers and organic scaffolds.

Polymer Synthesis: The primary amine group can be used as a reactive site for polymerization reactions, such as the formation of polyamides or polyimides. The resulting polymers would incorporate the chloro-nitro-phenyl moiety, potentially imparting properties like thermal stability, specific solubility, or altered electronic characteristics.

Dye and Pigment Synthesis: 4-Nitroaniline is a known intermediate in the production of dyes. wikipedia.org The diazonium salt, formed from the primary amine, can be used in azo coupling reactions to create highly colored azo dyes. The specific substituents on this compound would modify the resulting color and properties of the dye.

Non-linear Optical (NLO) Materials: The push-pull nature of nitroanilines makes them candidates for NLO materials, which have applications in optoelectronics. By incorporating this molecule into larger organic scaffolds or polymer chains, it may be possible to develop materials with tailored NLO properties.

The combination of the reactive amine, the functionalizable aromatic ring, and the potential for chirality makes this compound a versatile intermediate for creating advanced organic scaffolds with applications beyond pharmaceuticals.

Future Research Directions and Perspectives

Development of Novel Catalytic Systems for Enhanced Synthesis and Derivatization

The efficient and stereoselective synthesis of 1-(4-Chloro-3-nitrophenyl)ethanamine and its derivatives is paramount for its broader application. Future research will likely focus on the development of sophisticated catalytic systems that offer improved yield, enantioselectivity, and substrate scope.

A primary route to this chiral amine is the asymmetric reduction of its precursor, 1-(4-chloro-3-nitrophenyl)ethan-1-one. While traditional chemical reductants can achieve this, the development of advanced catalytic systems is a key research frontier. Biocatalysis, in particular, presents a green and highly selective alternative. The use of ketoreductases (KREDs) or transaminases (TAs) could provide a direct and highly enantioselective route to the desired amine. Research in this area should focus on enzyme screening and protein engineering to identify or create biocatalysts with high activity and selectivity for this specific substrate. The immobilization of these enzymes on solid supports could further enhance their stability and reusability, making the process more economically viable for large-scale production.

For chemical catalysis, the development of novel transition metal catalysts and chiral ligands for asymmetric hydrogenation or transfer hydrogenation of the precursor ketone is a promising avenue. Research could explore catalysts based on earth-abundant metals as more sustainable alternatives to precious metal catalysts. The design of ligands that can effectively control the stereochemical outcome of the reduction of this electronically distinct substrate will be a significant challenge and a key area for innovation.

The following table outlines potential catalytic systems for the synthesis of this compound:

| Catalytic System | Precursor | Key Advantages | Research Focus |

| Ketoreductases (KREDs) | 1-(4-chloro-3-nitrophenyl)ethan-1-one | High enantioselectivity, mild reaction conditions, environmentally friendly. | Enzyme screening, protein engineering for improved activity and stability, immobilization. |

| Transaminases (TAs) | 1-(4-chloro-3-nitrophenyl)ethan-1-one | Direct amination, high enantioselectivity. | Identification of suitable amine donors, optimization of reaction conditions. |

| Asymmetric Hydrogenation | 1-(4-chloro-3-nitrophenyl)ethan-1-one | High turnover numbers, well-established technology. | Development of novel chiral ligands, use of non-precious metal catalysts. |

| Asymmetric Transfer Hydrogenation | 1-(4-chloro-3-nitrophenyl)ethan-1-one | Operational simplicity, mild conditions. | Design of efficient and selective catalysts and hydrogen donors. |

Exploration of Unconventional Chemical Transformations

The unique combination of functional groups in this compound opens the door to a wide range of chemical transformations beyond simple N-functionalization. Future research should venture into less conventional reaction pathways to generate novel molecular architectures.

The nitro group serves as a versatile handle for a variety of transformations. While its reduction to an aniline (B41778) is a common strategy, more unconventional reactions could be explored. For instance, the partial reduction of the nitro group to a nitroso or hydroxylamino group could lead to new classes of derivatives with distinct biological activities. Furthermore, the nitro group can participate in various cyclization reactions, such as the Bartoli indole (B1671886) synthesis or the Nenitzescu indole synthesis, to construct heterocyclic systems fused to the phenyl ring.

The chloro-substituent on the aromatic ring offers another site for modification. While nucleophilic aromatic substitution (SNAr) is a possibility, its reactivity is influenced by the other substituents. Exploring transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig couplings, at this position could enable the introduction of a wide array of carbon and heteroatom-based substituents. The development of catalytic systems that can selectively activate the C-Cl bond in the presence of the other functional groups will be a key challenge.

Additionally, the primary amine functionality can be utilized in more complex transformations than simple acylation or alkylation. For example, its use in multicomponent reactions, such as the Ugi or Passerini reactions, could rapidly generate libraries of complex molecules with high structural diversity.

Integration into Flow Chemistry and Automated Synthesis Platforms

To accelerate the discovery and development of new derivatives of this compound, the integration of its synthesis and derivatization into continuous flow and automated platforms is a crucial future direction. Flow chemistry offers several advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and the ability to perform reactions under conditions that are not feasible in batch.

The synthesis of the precursor ketone and its subsequent asymmetric reduction to the amine are well-suited for translation to a continuous flow process. This would allow for the on-demand production of the chiral amine with high purity and reproducibility. Furthermore, a multi-step flow process could be envisioned where the newly synthesized amine is directly funneled into a subsequent reactor for derivatization, minimizing manual handling and purification steps.

Automated synthesis platforms, coupled with high-throughput screening, could be employed to rapidly explore the chemical space around the this compound scaffold. By systematically varying the reagents and reaction conditions in an automated fashion, large libraries of derivatives could be synthesized and tested for their biological or material properties. This approach would significantly accelerate the identification of lead compounds for various applications.

Theoretical Prediction and Experimental Validation of Undiscovered Reactivity Landscapes

Computational chemistry and theoretical modeling are powerful tools for predicting the reactivity and properties of molecules, thereby guiding experimental efforts. In the context of this compound, these approaches can be used to explore its undiscovered reactivity landscapes.

Density Functional Theory (DFT) calculations can be employed to model the transition states of potential reactions, providing insights into their feasibility and selectivity. For example, computational studies could be used to predict the regioselectivity of electrophilic aromatic substitution on the phenyl ring or to understand the factors governing the stereochemical outcome of catalytic reactions.

Molecular dynamics (MD) simulations can be used to study the conformational preferences of the molecule and its interactions with biological targets or other molecules. This information can be invaluable for the rational design of new drugs or materials based on this scaffold.

The synergy between theoretical predictions and experimental validation will be key to unlocking the full potential of this compound. Computational screening of virtual libraries of derivatives could identify promising candidates for synthesis, which can then be prepared and tested in the laboratory. This iterative cycle of prediction and experimentation will be a powerful engine for innovation in the years to come.

Q & A

Q. What are the recommended synthetic routes for 1-(4-Chloro-3-nitrophenyl)ethanamine in laboratory settings?

A multi-step synthesis is typically employed. Begin with chlorobenzene derivatives, introduce the nitro group at the meta position via controlled nitration (using HNO₃/H₂SO₄), followed by Friedel-Crafts alkylation or reductive amination to attach the ethanamine moiety. Reaction conditions (e.g., temperature, catalyst) must be optimized to avoid over-nitration or isomer formation. For analogous compounds, sodium cyanoborohydride (NaBH₃CN) has been used as a reducing agent in amination steps .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

Use a combination of ¹H/¹³C NMR to confirm the aromatic substitution pattern and amine functionality. UV-Vis spectroscopy can identify the nitro group’s absorption maxima (~250–300 nm). Mass spectrometry (MS) provides molecular weight validation and fragmentation patterns. For structurally similar amines, these methods have resolved substituent positions and purity .

Q. What solvent systems are appropriate for solubility testing of this amine?

Test solubility in polar aprotic solvents (e.g., DMSO, DMF) for reaction optimization. For bioactivity assays, prepare stock solutions in DMSO (≤5% v/v) diluted with aqueous buffers (e.g., PBS) to avoid cytotoxicity. Precipitates may form in high-ionic-strength media, requiring sonication or mild heating .

Q. How should this compound be stored to ensure long-term stability?

Store as a crystalline solid at -20°C under inert gas (N₂ or Ar) to prevent oxidation or hydrolysis. Desiccate to minimize moisture uptake. For hydrochloride salts (common in amines), stability exceeds 5 years under these conditions .

Advanced Research Questions

Q. How can conflicting analytical data (e.g., NMR vs. MS) be resolved during characterization?

Cross-validate with 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals. For mass discrepancies, perform high-resolution MS (HRMS) to distinguish isotopic patterns or adducts. If contradictions persist, consider by-products from incomplete reactions (e.g., residual nitro precursors) and repeat purification via column chromatography .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) in bioactivity assays?

Synthesize analogs with varied substituents (e.g., replacing Cl with F or altering nitro positioning). Use in vitro receptor-binding assays (e.g., radioligand displacement) to quantify affinity. For neuroactive amines, pair functional assays (e.g., cAMP modulation) with molecular docking to correlate electronic properties (Hammett constants) with activity .

Q. How can regioselectivity challenges during nitration be addressed?

Optimize nitrating agent concentration and reaction time to favor meta-substitution. Introduce directing groups (e.g., –NHCOCH₃) transiently to steer nitro placement. Computational modeling (DFT) can predict electrophilic aromatic substitution sites, reducing trial-and-error synthesis .

Q. What methodologies assess the compound’s stability under varying pH and temperature conditions?

Conduct accelerated stability studies by incubating samples at elevated temperatures (40–60°C) and pH ranges (1–13). Monitor degradation via HPLC-UV or LC-MS. For hydrolytically sensitive amines, identify degradation products (e.g., nitroso derivatives) and propose stabilization strategies (e.g., lyophilization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.